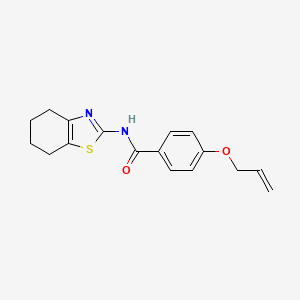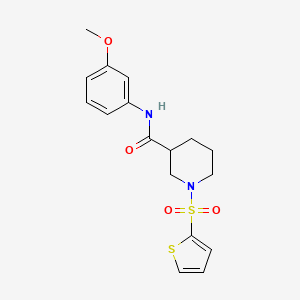![molecular formula C21H20ClN3O3S B11348241 5-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11348241.png)
5-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the oxazole class and features a benzothiophene ring fused with an oxazole ring.
- The presence of a chlorophenyl group and an ethylcarbamoyl substituent adds complexity to its structure.
- It exhibits potential biological activity due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes: One synthetic approach involves the coupling of a chlorophenylboronic acid with an ethylcarbamoyl-substituted oxazole precursor.
Reaction Conditions: The specific reaction conditions and reagents used in this synthesis would depend on the chosen protocol.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as oxidants (e.g., peracids), reducing agents (e.g., hydrides), and nucleophiles (e.g., Grignard reagents) could be employed.
Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal therapeutic applications.
Medicine: Preliminary studies may assess its pharmacological properties, toxicity, and potential as a drug candidate.
Industry: Its use in materials science (e.g., polymers, liquid crystals) or as a ligand in catalysis warrants exploration.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., proteins, nucleic acids).
- Pathways affected could include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other oxazole-containing compounds, such as 3-chloro-5-(ethylcarbamoyl)phenylboronic acid, may share structural features.
Uniqueness: Highlight its distinctiveness—perhaps its combination of a benzothiophene core, chlorophenyl group, and oxazole ring sets it apart.
Properties
Molecular Formula |
C21H20ClN3O3S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-23-20(27)18-14-5-3-4-6-17(14)29-21(18)24-19(26)15-11-16(28-25-15)12-7-9-13(22)10-8-12/h7-11H,2-6H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
NIYABTSGXPYUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11348161.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11348167.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348171.png)

![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11348177.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348182.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-ethylphenoxy)propanamide](/img/structure/B11348185.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11348191.png)
![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B11348193.png)


![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11348226.png)
![2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11348246.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11348249.png)
